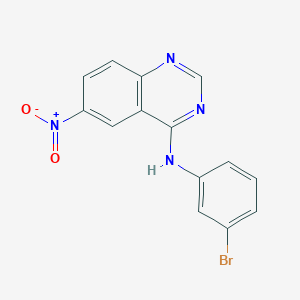

N-(3-Bromophenyl)-6-nitroquinazolin-4-amine

Description

Properties

IUPAC Name |

N-(3-bromophenyl)-6-nitroquinazolin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9BrN4O2/c15-9-2-1-3-10(6-9)18-14-12-7-11(19(20)21)4-5-13(12)16-8-17-14/h1-8H,(H,16,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAVKGSSRIBVAGI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)NC2=NC=NC3=C2C=C(C=C3)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9BrN4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80416140 |

Source

|

| Record name | N-(3-Bromophenyl)-6-nitroquinazolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80416140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169205-77-0 |

Source

|

| Record name | N-(3-Bromophenyl)-6-nitroquinazolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80416140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis and characterization of N-(3-Bromophenyl)-6-nitroquinazolin-4-amine

An In-Depth Technical Guide to the Synthesis and Characterization of N-(3-Bromophenyl)-6-nitroquinazolin-4-amine

Abstract

This technical guide provides a comprehensive overview of the , a molecule of significant interest in medicinal chemistry and drug discovery. The quinazoline scaffold is a privileged structure, known for its diverse biological activities, including potent anticancer properties.[1][2][3][4] This document details a robust synthetic protocol, rooted in established chemical principles, and outlines a systematic approach to the structural elucidation and purity assessment of the title compound. It is intended for researchers, scientists, and professionals in the field of drug development who require a practical and scientifically rigorous resource for the preparation and validation of this and related quinazoline derivatives.

Introduction: The Significance of the Quinazoline Scaffold

Quinazoline derivatives represent a critical class of nitrogen-containing heterocyclic compounds that have garnered immense attention in the pharmaceutical sciences. Their rigid, bicyclic structure serves as an excellent pharmacophore for interacting with a variety of biological targets. Notably, 4-anilinoquinazoline derivatives have been successfully developed as potent inhibitors of receptor tyrosine kinases (RTKs), such as the epidermal growth factor receptor (EGFR), which are often overexpressed in malignant tumors.[5] The strategic placement of substituents on both the quinazoline core and the aniline moiety allows for the fine-tuning of their pharmacological properties.

The target molecule, this compound, incorporates several key structural features: a 6-nitro group, which can act as a hydrogen bond acceptor and influence the electronic properties of the quinazoline ring system, and a 3-bromophenyl group, which can modulate lipophilicity and provide a handle for further synthetic modifications through cross-coupling reactions. Understanding the synthesis and characterization of this specific derivative provides a foundational workflow for the exploration of a broader chemical space of potential therapeutic agents.

The Synthetic Approach: A Deliberate Design

The synthesis of this compound is most efficiently achieved through a nucleophilic aromatic substitution (SNAr) reaction. This strategy is predicated on the activation of the C4 position of the quinazoline ring by the electron-withdrawing nitro group at the C6 position and the inherent electron deficiency of the pyrimidine ring.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule reveals a logical disconnection at the C4-N bond, leading to two readily available precursors: 4-chloro-6-nitroquinazoline and 3-bromoaniline. This is a common and effective strategy for the synthesis of 4-anilinoquinazolines.[5]

Caption: Retrosynthetic analysis of the target compound.

Forward Synthesis Pathway

The forward synthesis involves the reaction of 4-chloro-6-nitroquinazoline with 3-bromoaniline in a suitable solvent. The reaction is typically carried out at elevated temperatures to facilitate the nucleophilic attack of the aniline nitrogen on the electron-deficient C4 position of the quinazoline ring. The reaction proceeds via a Meisenheimer-like intermediate, followed by the elimination of hydrogen chloride to yield the final product.

Caption: Forward synthesis of this compound.

Detailed Experimental Protocol

This section provides a representative, field-proven protocol for the synthesis of this compound. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Materials and Reagents

| Reagent/Material | CAS Number | Molecular Formula | Supplier (Example) |

| 4-chloro-6-nitroquinazoline | 19815-16-8 | C₈H₄ClN₃O₂ | Sigma-Aldrich |

| 3-bromoaniline | 591-19-5 | C₆H₆BrN | Sigma-Aldrich |

| 2-Propanol (Isopropanol) | 67-63-0 | C₃H₈O | Fisher Scientific |

| Hydrochloric Acid (conc.) | 7647-01-0 | HCl | VWR Chemicals |

| Sodium Bicarbonate | 144-55-6 | NaHCO₃ | J.T. Baker |

| Anhydrous Sodium Sulfate | 7757-82-6 | Na₂SO₄ | EMD Millipore |

| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | Sigma-Aldrich |

| Hexanes | 110-54-3 | C₆H₁₄ | Fisher Scientific |

Step-by-Step Synthesis Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chloro-6-nitroquinazoline (1.0 g, 4.77 mmol, 1.0 equiv.) and 2-propanol (30 mL).

-

Addition of Aniline: To the stirred suspension, add 3-bromoaniline (0.90 g, 5.25 mmol, 1.1 equiv.).

-

Initiation of Reaction: Add one drop of concentrated hydrochloric acid to the mixture to act as a catalyst.

-

Reflux: Heat the reaction mixture to reflux (approximately 85-90 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase.

-

Work-up: After the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature. A yellow precipitate should form.

-

Isolation of Crude Product: Filter the precipitate and wash it with a small amount of cold 2-propanol.

-

Purification:

-

Suspend the crude solid in a saturated aqueous solution of sodium bicarbonate and stir for 30 minutes to neutralize any remaining acid.

-

Filter the solid, wash with deionized water until the filtrate is neutral, and then dry under vacuum.

-

For higher purity, the product can be recrystallized from ethanol or purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

-

Comprehensive Characterization

A multi-faceted analytical approach is essential to confirm the identity, structure, and purity of the synthesized this compound.

Caption: Workflow for the characterization of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure. Spectra should be recorded in a suitable deuterated solvent, such as DMSO-d₆.

Predicted ¹H NMR (400 MHz, DMSO-d₆) Data:

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |

| ~10.0 | s | -NH- | The amine proton is typically a broad singlet and is deshielded due to the aromatic rings. |

| ~9.2 | d | H-5 | This proton is deshielded by the nitro group at C6 and the adjacent pyrimidine ring. It will appear as a doublet due to coupling with H-7. |

| ~8.8 | s | H-2 | The proton at the C2 position of the quinazoline ring is a characteristic singlet. |

| ~8.5 | dd | H-7 | This proton is coupled to both H-5 and H-8, resulting in a doublet of doublets. |

| ~8.2 | t | H-2' | The proton on the bromophenyl ring ortho to the amine linkage will appear as a triplet. |

| ~8.0 | d | H-8 | This proton is part of the quinazoline ring and will appear as a doublet due to coupling with H-7. |

| ~7.8 | d | H-6' | A doublet due to coupling with H-5'. |

| ~7.4 | t | H-5' | A triplet due to coupling with H-4' and H-6'. |

| ~7.3 | d | H-4' | A doublet due to coupling with H-5'. |

Predicted ¹³C NMR (100 MHz, DMSO-d₆) Data:

Key expected signals include those for the aromatic carbons of both the quinazoline and bromophenyl rings, with the carbon bearing the bromine atom appearing at approximately 122 ppm and the carbons of the quinazoline ring showing characteristic shifts influenced by the nitrogen atoms and the nitro group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Medium | N-H stretch (amine) |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 1620-1580 | Strong | C=N, C=C stretch |

| 1550-1500 | Strong | N-O stretch (nitro) |

| 1350-1300 | Strong | N-O stretch (nitro) |

Mass Spectrometry (MS)

Mass spectrometry will be used to confirm the molecular weight of the compound. For this compound (C₁₄H₉BrN₄O₂), the expected molecular ion peaks in high-resolution mass spectrometry (HRMS) would correspond to its isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

-

Expected [M+H]⁺ for C₁₄H₉⁷⁹BrN₄O₂: 345.0012

-

Expected [M+H]⁺ for C₁₄H₉⁸¹BrN₄O₂: 347.0007

Melting Point

The melting point of the purified compound should be determined. A sharp melting point range is indicative of high purity.

Safety and Handling

-

4-chloro-6-nitroquinazoline: Corrosive and an irritant. Handle with care, avoiding skin and eye contact.

-

3-bromoaniline: Toxic and an irritant. Avoid inhalation and contact with skin.

-

Solvents: Isopropanol, ethyl acetate, and hexanes are flammable. Keep away from ignition sources.

-

General Precautions: Always work in a well-ventilated fume hood. Wear safety glasses, a lab coat, and appropriate gloves.

Conclusion

This guide provides a detailed and scientifically grounded framework for the . The described protocol, based on a robust nucleophilic aromatic substitution reaction, is efficient and reproducible. The comprehensive characterization workflow, employing NMR, IR, and MS, ensures the unambiguous confirmation of the product's structure and purity. This document serves as a valuable resource for researchers engaged in the synthesis of novel quinazoline derivatives for potential applications in drug discovery and development.

References

-

Abuelizz, H. A., Marzouk, M., Al-Salahi, R. (2017). Synthesis and anticancer activity of new quinazoline derivatives. Saudi Pharmaceutical Journal, 25(4), 547-556. Available at: [Link]

-

Al-Suwaidan, I. A., et al. (2017). Synthesis and anticancer activity of new quinazoline derivatives. Saudi Pharmaceutical Journal, 25(4), 547-556. Available at: [Link]

-

Bavetsias, V., et al. (2017). Quinazolinone-Based Anticancer Agents: Synthesis, Antiproliferative SAR, Antitubulin Activity, and Tubulin Co-crystal Structure. Journal of Medicinal Chemistry, 61(1), 148-169. Available at: [Link]

-

Chen, J., et al. (2007). Synthesis and bioactivities of 6,7,8-trimethoxy-N-aryl-4-aminoquinazoline derivatives. Bioorganic & Medicinal Chemistry, 15(20), 6608-6617. Available at: [Link]

-

de Oliveira, R. B., et al. (2019). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. RSC Advances, 9(47), 27493-27502. Available at: [Link]

-

El-Sayed, M. A. A., et al. (2021). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. Future Medicinal Chemistry, 13(15), 1335-1354. Available at: [Link]

-

Henary, M., et al. (2020). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Molbank, 2020(4), M1161. Available at: [Link]

-

Kamal, A., et al. (2011). Synthesis and in vitro antitumor activities of novel 4-anilinoquinazoline derivatives. Bioorganic & Medicinal Chemistry Letters, 21(10), 2969-2973. Available at: [Link]

-

Osarumwense, P. O., et al. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). International Journal of Scientific Research in Science and Technology, 10(3), 546-553. Available at: [Link]

-

Patel, R. B., et al. (2018). Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents. Anti-Cancer Agents in Medicinal Chemistry, 18(6), 883-893. Available at: [Link]

-

PubChem. (n.d.). 4-Chloro-6-nitroquinazoline. National Center for Biotechnology Information. Retrieved from: [Link]

-

Reddy, T. S., et al. (2012). Synthesis, characterization, screening and docking analysis of 4-anilinoquinazoline derivatives as tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry, 20(17), 5148-5157. Available at: [Link]

-

Wang, Y., et al. (2014). Design, Synthesis, and Pharmacological Characterization of N-(4-(2 (6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)yl)ethyl)phenyl)quinazolin-4-amine Derivatives: Novel Inhibitors Reversing P-Glycoprotein-Mediated Multidrug Resistance. Journal of Medicinal Chemistry, 57(9), 3726-3741. Available at: [Link]

-

Xu, W., et al. (2017). Quinazolinone-Based Anticancer Agents: Synthesis, Antiproliferative SAR, Antitubulin Activity, and Tubulin Co-crystal Structure. Journal of Medicinal Chemistry, 61(1), 148-169. Available at: [Link]

-

Zhang, X., et al. (2021). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 26(11), 3169. Available at: [Link]

Sources

- 1. EP0566226A1 - Quinazoline derivatives - Google Patents [patents.google.com]

- 2. Synthesis and in vitro antitumor activities of novel 4-anilinoquinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mediresonline.org [mediresonline.org]

- 4. Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of Action of 6-Nitroquinazoline Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Quinazoline Scaffold as a Privileged Structure in Medicinal Chemistry

The quinazoline nucleus, a bicyclic aromatic heterocycle, represents a cornerstone in the development of targeted therapeutics.[1][2] Its structural rigidity and ability to form key hydrogen bond interactions with biological targets have established it as a "privileged structure" in medicinal chemistry.[1][3] Among the various substituted quinazolines, the 6-nitroquinazoline derivatives have emerged as a particularly potent class of compounds, demonstrating significant efficacy in preclinical studies across a range of therapeutic areas, most notably in oncology.[4][5] This guide provides an in-depth technical exploration of the core mechanisms of action of 6-nitroquinazoline derivatives, offering insights for researchers, scientists, and drug development professionals.

Part 1: The Primary Mechanism of Action - Inhibition of Epidermal Growth Factor Receptor (EGFR)

The most extensively documented mechanism of action for 6-nitroquinazoline derivatives is the inhibition of the Epidermal Growth Factor Receptor (EGFR), a member of the ErbB family of receptor tyrosine kinases.[4][6][7] Overexpression or mutation of EGFR is a key driver in the pathogenesis of various cancers, making it a prime target for therapeutic intervention.[4][8]

Molecular Interactions with the EGFR Kinase Domain

6-Nitroquinazoline derivatives typically function as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing the phosphorylation of downstream substrates.[4][5] The quinazoline scaffold itself is crucial for this interaction, often forming hydrogen bonds with the hinge region of the kinase domain.[5] Molecular docking studies have provided insights into the specific binding modes of these compounds, highlighting the importance of the 4-anilino substitution for activity.[4][6]

The nitro group at the 6-position, a key feature of this class of compounds, has been shown to significantly influence their biological activity.[9] While its precise role in binding can vary depending on the overall structure of the derivative, it is often involved in forming favorable interactions within the active site.[10]

Downstream Signaling Consequences of EGFR Inhibition

By inhibiting EGFR autophosphorylation, 6-nitroquinazoline derivatives effectively block the activation of downstream signaling cascades critical for cancer cell proliferation, survival, and metastasis.[11][12] The two major pathways affected are:

-

The RAS/RAF/MEK/ERK Pathway: This pathway is central to regulating cell proliferation. Its inhibition leads to cell cycle arrest.

-

The PI3K/AKT/mTOR Pathway: This pathway is a key regulator of cell survival and apoptosis. Its blockade by EGFR inhibitors can induce programmed cell death.[12][13]

The inhibition of these pathways ultimately leads to the observed anticancer effects, including cytotoxicity and cell cycle arrest, particularly at the G2/M phase, and the induction of apoptosis.[4][6][14]

Caption: A typical experimental workflow for an in vitro kinase inhibition assay.

Cellular Assays

To assess the effect of the compounds on cancer cells, a variety of cellular assays are employed:

-

Cytotoxicity Assays (e.g., MTT, WST-1): These assays measure the metabolic activity of cells to determine the concentration of the compound that inhibits cell growth by 50% (IC50). [15][16]* Cell Cycle Analysis: Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) after treatment with the compound. [4][14]* Apoptosis Assays: Techniques like Annexin V/PI staining followed by flow cytometry can quantify the number of apoptotic and necrotic cells. [6]* Western Blotting: This technique is used to measure the levels of key proteins in signaling pathways (e.g., phosphorylated EGFR, AKT, ERK) to confirm the on-target effects of the inhibitor. [11]

Data Summary: In Vitro Activity of Representative 6-Nitroquinazoline Derivatives

| Compound ID | Target | Cell Line | Activity (IC50) | Reference |

| Compound 6c | EGFR (mutant T790M) | - | Superior to Gefitinib | [4][6] |

| Compound 6c | Cytotoxicity | HCT-116 | Superior to Gefitinib | [4][9] |

| Compound 6c | Cytotoxicity | A549 | Superior to Gefitinib | [4][9] |

| Compound 7i | Cytotoxicity | A549 | 2.25 µM | [5][7] |

| Compound 7i | Cytotoxicity | HT-29 | 1.72 µM | [5][7] |

| Compound 7i | Cytotoxicity | MCF-7 | 2.81 µM | [5][7] |

| Compound 20 | Anti-MERS-CoV | Vero | 0.157 µM | [17] |

| Compound 8a | Cytotoxicity | MCF-7 | 15.85 µM | [18] |

| Compound 8a | Cytotoxicity | SW480 | 17.85 µM | [18] |

Conclusion and Future Perspectives

6-Nitroquinazoline derivatives represent a highly promising class of therapeutic agents with a well-established primary mechanism of action as EGFR inhibitors. Their efficacy against both wild-type and mutated forms of EGFR underscores their clinical potential in oncology. Furthermore, the emerging evidence of their activity against other key cancer targets, such as VEGFR-2, PI3K, and tubulin, opens up exciting avenues for the development of multi-targeted or combination therapies. The continued exploration of the structure-activity relationships and the diverse biological activities of this versatile scaffold will undoubtedly lead to the discovery of novel and more effective therapeutic agents for a range of diseases.

References

-

Farag, A. B., Othman, A. H., El-Ashrey, M. K., Abbas, S. E.-S., & Elwaie, T. A. (2024). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. Future Medicinal Chemistry, 16(19), 2025–2041. [Link]

-

Farag, A. B., Othman, A. H., El-Ashrey, M. K., Abbas, S. E.-S., & Elwaie, T. A. (2024). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. PubMed. [Link]

-

Li, Y., Zhang, Y., Wang, Y., Li, Y., Wang, Y., & Liu, Y. (2021). Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Frontiers in Chemistry, 9, 664911. [Link]

-

Farag, A. B., Othman, A. H., El-Ashrey, M. K., Abbas, S. E.-S., & Elwaie, T. A. (2024). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. Semantic Scholar. [Link]

-

Al-Suwaidan, I. A., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2016). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Iranian Journal of Pharmaceutical Research, 15(4), 641–664. [Link]

-

Hernández-Vázquez, E., Velázquez-López, J. M., Nogueda-Torres, B., Pérez-Villanueva, J., & Enríquez-Habib, R. G. (2020). Exploring Quinazoline Nitro-Derivatives as Potential Antichagasic Agents: Synthesis and In Vitro Evaluation. Molecules, 25(23), 5698. [Link]

-

Li, Y., Zhang, Y., Wang, Y., Li, Y., Wang, Y., & Liu, Y. (2021). Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Frontiers in Chemistry, 9, 664911. [Link]

-

Bhusare, S. R., et al. (2022). novel 4-anilinoquinazoline derivatives as egfr and vegfr-2 inhibitors. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH, 11(4), 927-942. [Link]

-

Kim, J. Y., Kim, Y. M., Kim, D. W., Kim, J. H., & Park, S. J. (2020). Identification of 4-anilino-6-aminoquinazoline derivatives as potential MERS-CoV inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(16), 127323. [Link]

-

Mohammadi, E., et al. (2022). Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. BMC Chemistry, 16(1), 93. [Link]

-

Wnorowski, A., et al. (2022). Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. Cancers, 14(10), 2419. [Link]

-

Ameta, K. L., Dangi, R. R., & Chundawat, N. S. (2014). Synthesis and Biological Evaluation of Some Quinazoline Heterocyclic Derivatives. In Heterocyclic Compounds: Synthesis, Properties and Applications. [Link]

-

Zhang, Y., et al. (2017). Synthesis and in vitro biological evaluation of novel quinazoline derivatives. Bioorganic & Medicinal Chemistry, 25(7), 2147–2156. [Link]

-

Zhang, Y., et al. (2022). Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. Molecules, 27(19), 6296. [Link]

-

Various Authors. (2014). Quinazoline derivatives: Synthesis and bioactivities. ResearchGate. [Link]

-

Wang, Y., et al. (2024). Hybridization-based discovery of novel quinazoline-2-indolinone derivatives as potent and selective PI3Kα inhibitors. European Journal of Medicinal Chemistry, 269, 116298. [Link]

-

Various Authors. (2024). 6‐(Pyridin‐3‐yl) quinazolin‐4(3H)‐one derivatives and their anticancer potential. ResearchGate. [Link]

-

Hoegenauer, K., et al. (2016). Discovery and Pharmacological Characterization of Novel Quinazoline-Based PI3K Delta-Selective Inhibitors. ACS Medicinal Chemistry Letters, 7(7), 689–694. [Link]

-

Al-Ostoot, F. H., & Al-Ghorbani, M. (2022). Quinazoline Derivatives as Targeted Chemotherapeutic Agents. Molecules, 27(11), 3409. [Link]

-

Various Authors. (2021). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. Journal of Molecular Structure, 1232, 129997. [Link]

-

El-Gamal, M. I., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules, 29(4), 856. [Link]

-

Hernández-Vázquez, E., et al. (2020). Exploring Quinazoline Nitro-Derivatives as Potential Antichagasic Agents: Synthesis and In Vitro Evaluation. Semantic Scholar. [Link]

-

Monteiro, C., et al. (2022). Recent Advances in Microtubule Targeting Agents for Cancer Therapy. Pharmaceuticals, 15(3), 368. [Link]

-

Various Authors. (2024). Microtubule-Targeting Agents: Advances in Tubulin Binding and Small Molecule Therapy for Gliomas and Neurodegenerative Diseases. MDPI. [Link]

-

Sancineto, L., et al. (2021). A Nitrocarbazole as a New Microtubule-Targeting Agent in Breast Cancer Treatment. Molecules, 26(19), 5971. [Link]

-

Various Authors. (2022). Microtubule Targeting Agents in Disease: Classic Drugs, Novel Roles. MDPI. [Link]

-

Vanhaesebroeck, B., & Workman, P. (2018). PI3K inhibitors are finally coming of age. Nature Reviews Drug Discovery, 17(10), 703–704. [Link]

-

Scott, J. S., et al. (2021). Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein. Journal of Medicinal Chemistry, 64(10), 6848–6863. [Link]

-

Hoegenauer, K., et al. (2016). Discovery and Pharmacological Characterization of Novel Quinazoline-based PI3K delta-selective Inhibitors. OAK Open Access Archive. [Link]

-

Mohammadi, E., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Scientific Reports, 14(1), 15617. [Link]

Sources

- 1. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents [mdpi.com]

- 4. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives [frontiersin.org]

- 6. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) [mdpi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. wisdomlib.org [wisdomlib.org]

- 11. Synthesis and in vitro biological evaluation of novel quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Hybridization-based discovery of novel quinazoline-2-indolinone derivatives as potent and selective PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. PI3K inhibitors are finally coming of age - PMC [pmc.ncbi.nlm.nih.gov]

- 14. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. | Semantic Scholar [semanticscholar.org]

- 15. benchchem.com [benchchem.com]

- 16. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Identification of 4-anilino-6-aminoquinazoline derivatives as potential MERS-CoV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

in vitro anticancer activity of N-(3-Bromophenyl)-6-nitroquinazolin-4-amine

An In-Depth Technical Guide to the In Vitro Anticancer Activity of N-(3-Bromophenyl)-6-nitroquinazolin-4-amine

The quinazoline nucleus is a cornerstone in modern medicinal chemistry, particularly in the discovery of novel anticancer agents. Its rigid, bicyclic aromatic structure provides an excellent scaffold for designing molecules that can interact with high affinity and specificity with various biological targets. Numerous quinazoline derivatives have been successfully developed into clinically approved drugs, most notably as inhibitors of tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[1] These agents have revolutionized the treatment of certain cancers, underscoring the therapeutic potential embedded within this heterocyclic system.[2][3] The introduction of various substituents onto the quinazoline ring allows for the fine-tuning of pharmacological properties, leading to compounds with diverse mechanisms of action, including the induction of apoptosis and cell cycle arrest.[3][4] This guide focuses on a novel derivative, this compound, outlining a comprehensive strategy for the elucidation of its in vitro anticancer activity. The rationale for investigating this specific molecule is rooted in the established anticancer properties of the quinazoline core, with the bromo- and nitro-substituents offering unique electronic and steric properties that may confer potent and selective cytotoxicity against cancer cells.

Table of Contents

-

Chemical Profile and Synthesis Rationale

-

Tier 1 Analysis: Cytotoxicity Screening

-

Principle of the MTT Assay

-

Experimental Protocol: MTT-Based Cell Viability Assay

-

Data Interpretation and Presentation

-

-

Tier 2 Analysis: Elucidating the Mechanism of Cell Death

-

Apoptosis vs. Necrosis: A Critical Distinction

-

Experimental Protocol: Annexin V-FITC/Propidium Iodide Apoptosis Assay

-

Data Interpretation and Visualization

-

-

Tier 3 Analysis: Impact on Cell Cycle Progression

-

The Cell Cycle as a Therapeutic Target

-

Experimental Protocol: Propidium Iodide-Based Cell Cycle Analysis

-

Data Interpretation and Analysis

-

-

Tier 4 Analysis: Molecular Target Deconvolution

-

Probing the Apoptotic Machinery: Western Blot Analysis

-

Experimental Protocol: Western Blot for Key Apoptosis-Related Proteins

-

Anticipated Outcomes and Mechanistic Insights

-

-

Concluding Remarks and Future Directions

-

References

Chemical Profile and Synthesis Rationale

Compound: this compound Molecular Formula: C₁₄H₉BrN₄O₂ Molecular Weight: 345.15 g/mol

The synthesis of this compound can be approached through established methods in heterocyclic chemistry. A plausible synthetic route, adapted from similar quinazoline syntheses, is outlined below.[5][6][7] The core principle involves the construction of the quinazoline ring system followed by the introduction of the substituted aniline side chain.

Caption: Proposed synthetic workflow for this compound.

This multi-step synthesis begins with the cyclization of 2-amino-5-nitrobenzoic acid with formamide to yield 6-nitroquinazolin-4(3H)-one. Subsequent chlorination with thionyl chloride provides the key intermediate, 4-chloro-6-nitroquinazoline. The final step involves a nucleophilic aromatic substitution reaction between this intermediate and 3-bromoaniline to furnish the target compound. Each step would require optimization of reaction conditions (temperature, solvent, and reaction time) and purification of intermediates, typically by recrystallization or column chromatography.

Tier 1 Analysis: Cytotoxicity Screening

The initial evaluation of any potential anticancer compound is to determine its cytotoxic effect on a panel of cancer cell lines. This provides a broad overview of its potency and selectivity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for this purpose.[8][9]

Principle of the MTT Assay

The MTT assay is based on the principle that viable, metabolically active cells possess mitochondrial reductase enzymes that can cleave the yellow tetrazolium salt, MTT, into purple formazan crystals. These insoluble crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable cells.[8]

Caption: Workflow of the MTT-based cell viability assay.

Experimental Protocol: MTT-Based Cell Viability Assay

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HeLa) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[8]

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the wells with 100 µL of the medium containing the test compound. Include vehicle control (DMSO) and untreated control wells.

-

Incubation: Incubate the plates for 48 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[10]

-

Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[8]

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Interpretation and Presentation

The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

The half-maximal inhibitory concentration (IC₅₀) is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Table 1: Hypothetical Cytotoxicity of this compound

| Cell Line | Tissue of Origin | IC₅₀ (µM) |

| MCF-7 | Breast Cancer | 8.5 |

| A549 | Lung Cancer | 12.2 |

| HeLa | Cervical Cancer | 9.8 |

| HepG2 | Liver Cancer | 15.6 |

| HCT116 | Colon Cancer | 7.3 |

Tier 2 Analysis: Elucidating the Mechanism of Cell Death

Once cytotoxicity is established, the next critical step is to determine whether the compound induces apoptosis or necrosis. Apoptosis, or programmed cell death, is a highly regulated process that is a desirable outcome for an anticancer agent, as it typically does not elicit an inflammatory response. Necrosis, on the other hand, is an uncontrolled form of cell death that can lead to inflammation. The Annexin V/Propidium Iodide (PI) assay, analyzed by flow cytometry, is the gold standard for this differentiation.[11][12][13]

Apoptosis vs. Necrosis: A Critical Distinction

During early apoptosis, phosphatidylserine (PS) residues, which are normally located on the inner leaflet of the plasma membrane, are translocated to the outer leaflet.[11][12] Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorophore (e.g., FITC) to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells with intact membranes. However, in late apoptotic and necrotic cells, where membrane integrity is compromised, PI can enter and stain the DNA.[11][13]

Caption: Principle of the Annexin V/PI apoptosis assay.

Experimental Protocol: Annexin V-FITC/Propidium Iodide Apoptosis Assay

-

Cell Treatment: Seed cells (e.g., HCT116) in 6-well plates and grow to ~70% confluency. Treat the cells with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours.

-

Cell Harvesting: Collect both floating and adherent cells. Wash the cells twice with cold PBS.[11]

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.[11]

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.[14] Excite FITC at 488 nm and detect emission at ~530 nm. Excite PI at 488 nm and detect emission at >670 nm.

Data Interpretation and Visualization

The data is typically presented as a quadrant plot, where:

-

Lower-left (Q4): Viable cells (Annexin V- / PI-)

-

Lower-right (Q3): Early apoptotic cells (Annexin V+ / PI-)

-

Upper-right (Q2): Late apoptotic/necrotic cells (Annexin V+ / PI+)

-

Upper-left (Q1): Necrotic cells (Annexin V- / PI+)

Table 2: Hypothetical Apoptosis Induction in HCT116 Cells (48h Treatment)

| Treatment | % Viable Cells | % Early Apoptotic | % Late Apoptotic/Necrotic |

| Vehicle Control | 95.2 | 2.5 | 2.3 |

| Compound (IC₅₀) | 45.8 | 35.1 | 19.1 |

| Compound (2x IC₅₀) | 15.3 | 48.9 | 35.8 |

Tier 3 Analysis: Impact on Cell Cycle Progression

Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent apoptosis. Analyzing the cell cycle distribution of a cell population after treatment can reveal such a mechanism.[4]

The Cell Cycle as a Therapeutic Target

The cell cycle is divided into distinct phases: G₀/G₁, S, and G₂/M. The DNA content of a cell doubles during the S (synthesis) phase. Therefore, cells in G₂/M have twice the DNA content of cells in G₀/G₁. Propidium iodide (PI) stoichiometrically binds to DNA, meaning the fluorescence intensity of PI-stained cells is directly proportional to their DNA content.[15] This allows for the quantification of cells in each phase of the cell cycle by flow cytometry.[16]

Experimental Protocol: Propidium Iodide-Based Cell Cycle Analysis

-

Cell Treatment: Treat cells with the compound at IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

-

Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing to prevent clumping.[17][18] Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS. Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (to prevent staining of double-stranded RNA).[15][17]

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the samples on a flow cytometer, collecting PI fluorescence data on a linear scale.[17]

Data Interpretation and Analysis

The data is displayed as a histogram of DNA content. Cells with 2n DNA content are in G₀/G₁, cells with 4n DNA content are in G₂/M, and cells with an intermediate DNA content are in the S phase. An accumulation of cells in a particular phase suggests compound-induced cell cycle arrest. A "sub-G₁" peak, representing cells with less than 2n DNA content, is indicative of apoptotic cells with fragmented DNA.[19]

Table 3: Hypothetical Cell Cycle Distribution in HCT116 Cells (24h Treatment)

| Treatment | % Sub-G₁ | % G₀/G₁ | % S | % G₂/M |

| Vehicle Control | 1.5 | 55.3 | 25.1 | 19.6 |

| Compound (IC₅₀) | 10.2 | 20.1 | 18.5 | 51.2 |

| Compound (2x IC₅₀) | 25.8 | 15.4 | 10.3 | 48.5 |

Tier 4 Analysis: Molecular Target Deconvolution

Following the observation of apoptosis and cell cycle arrest, the next logical step is to investigate the molecular machinery involved. Western blotting is a powerful technique to assess changes in the expression levels of key proteins that regulate these processes.[20][21]

Probing the Apoptotic Machinery: Western Blot Analysis

Apoptosis is executed by a family of proteases called caspases. Initiator caspases (e.g., caspase-8, caspase-9) are activated first and in turn activate effector caspases (e.g., caspase-3, caspase-7). The activation of caspases involves their cleavage from an inactive pro-form to an active, cleaved form.[22] The Bcl-2 family of proteins are key regulators of the intrinsic (mitochondrial) apoptosis pathway, comprising both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. The ratio of these proteins can determine a cell's fate.[23]

Caption: Western blot workflow for analyzing key apoptosis-related proteins.

Experimental Protocol: Western Blot for Key Apoptosis-Related Proteins

-

Protein Extraction: Treat cells as in previous experiments. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies against target proteins (e.g., Caspase-3, Cleaved Caspase-3, PARP, Bax, Bcl-2, and a loading control like β-actin or GAPDH) overnight at 4°C.[20]

-

Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[20]

Anticipated Outcomes and Mechanistic Insights

-

Increased Cleaved Caspase-3 and Cleaved PARP: This would confirm the activation of the execution phase of apoptosis.

-

Increased Bax/Bcl-2 Ratio: An upregulation of the pro-apoptotic protein Bax and/or downregulation of the anti-apoptotic protein Bcl-2 would suggest the involvement of the intrinsic mitochondrial pathway.[24]

Concluding Remarks and Future Directions

This guide outlines a systematic, tiered approach to characterizing the in vitro anticancer activity of this compound. The proposed experiments will comprehensively evaluate its cytotoxicity, determine its mode of action (apoptosis and/or cell cycle arrest), and provide initial insights into the molecular pathways it modulates. Positive results from these studies would warrant further investigation, including:

-

Kinase Profiling: Given the prevalence of quinazolines as kinase inhibitors, screening the compound against a panel of cancer-relevant kinases (e.g., EGFR, VEGFR, Aurora kinases) would be a logical next step.[25]

-

In Vivo Studies: Efficacy studies in animal models of cancer would be essential to validate the in vitro findings and assess the compound's therapeutic potential in a physiological context.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the lead compound would help to optimize its potency and selectivity.

By following this structured and scientifically rigorous approach, researchers can effectively elucidate the anticancer potential of novel quinazoline derivatives like this compound, contributing to the ongoing development of next-generation cancer therapeutics.

References

-

Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. Available at: [Link]

-

An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. Available at: [Link]

-

Apoptosis Assays by Flow Cytometry - Agilent. Available at: [Link]

-

Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - MDPI. Available at: [Link]

-

MTT Proliferation Assay Protocol - ResearchGate. Available at: [Link]

-

Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. Available at: [Link]

-

Apoptosis and Necrosis Assay (Flow Cytometry) | Cyprotex - Evotec. Available at: [Link]

-

Design and synthesis of quinazoline derivatives as potential anticancer agents. Available at: [Link]

-

Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Available at: [Link]

-

SYNTHESIS AND ANTI-CANCER ACTIVITY OF NOVEL QUINAZOLINE DERIVATIVES - World Journal of Pharmaceutical and Medical Research. Available at: [Link]

-

Analysis by Western Blotting - Apoptosis - Bio-Rad Antibodies. Available at: [Link]

-

How to Use Flow Cytometry to Measure Apoptosis: Part One - Bio-Rad Antibodies. Available at: [Link]

-

Flow Cytometry Modernizes Apoptosis Assays | Biocompare. Available at: [Link]

-

Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method | ACS Omega. Available at: [Link]

-

Western blot analysis of apoptosis-related proteins. Activated... | Download Scientific Diagram - ResearchGate. Available at: [Link]

-

Cell Cycle Analysis by Propidium Iodide Staining - UCL. Available at: [Link]

-

Assaying cell cycle status using flow cytometry - PMC - NIH. Available at: [Link]

-

Cell Cycle Analysis. Available at: [Link]

-

Determination of Caspase Activation by Western Blot - PubMed - NIH. Available at: [Link]

-

Cell cycle analysis - Wikipedia. Available at: [Link]

-

A Review on in-vitro Methods for Screening of Anticancer Drugs. Available at: [Link]

-

In vitro toxicity evaluation in the development of new anticancer drugs-genistein glycosides. Available at: [Link]

-

In Vitro Cytotoxicity Assay - Alfa Cytology. Available at: [Link]

-

Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - NIH. Available at: [Link]

-

(PDF) Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile - ResearchGate. Available at: [Link]

-

Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). Available at: [Link]

-

Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs - PMC - NIH. Available at: [Link]

-

2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC - PubMed Central. Available at: [Link]

-

New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC - NIH. Available at: [Link]

-

Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs - Semantic Scholar. Available at: [Link]

-

7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl) - MDPI. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. mediresonline.org [mediresonline.org]

- 6. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - UK [thermofisher.com]

- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 12. agilent.com [agilent.com]

- 13. Apoptosis and Necrosis Assay (Flow Cytometry) | Cyprotex - Evotec [evotec.com]

- 14. biocompare.com [biocompare.com]

- 15. cancer.wisc.edu [cancer.wisc.edu]

- 16. Cell cycle analysis - Wikipedia [en.wikipedia.org]

- 17. ucl.ac.uk [ucl.ac.uk]

- 18. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 20. Apoptosis western blot guide | Abcam [abcam.com]

- 21. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 22. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Apoptosis antibodies: Tools for cell death detection | Abcam [abcam.com]

- 24. researchgate.net [researchgate.net]

- 25. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

N-(3-Bromophenyl)-6-nitroquinazolin-4-amine: A Scaffolding Approach to Novel EGFR Kinase Inhibition

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The Epidermal Growth Factor Receptor (EGFR) remains a pivotal target in oncology, with aberrant signaling driving the proliferation and survival of numerous cancer types.[1][2][3] First-generation tyrosine kinase inhibitors (TKIs), such as gefitinib and erlotinib, validated the therapeutic potential of targeting the EGFR kinase domain, particularly in non-small cell lung cancer (NSCLC) harboring activating mutations.[4][5] This guide introduces N-(3-Bromophenyl)-6-nitroquinazolin-4-amine, a novel compound built upon the proven 4-anilinoquinazoline scaffold. We provide a comprehensive technical overview covering the strategic rationale, chemical synthesis, and a full suite of preclinical evaluation protocols designed to rigorously assess its potential as a next-generation EGFR inhibitor. This document serves as a practical manual for researchers aiming to characterize this, or structurally related, compounds.

The Scientific Rationale: Targeting the EGFR Signaling Nexus

EGFR is a transmembrane receptor tyrosine kinase that, upon ligand binding (e.g., EGF, TGF-α), dimerizes and activates its intracellular kinase domain through autophosphorylation.[3] This phosphorylation cascade creates docking sites for adaptor proteins, initiating downstream signaling pathways critical for cell growth, proliferation, and survival, most notably the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[6][7] In many cancers, mutations, gene amplification, or overexpression of EGFR lead to constitutive kinase activity, providing a sustained signal for tumor progression.[1][2]

This compound is designed as an ATP-competitive inhibitor. The quinazoline core acts as a scaffold that mimics the adenine portion of ATP, while the 3-bromoaniline side chain projects into a hydrophobic pocket within the EGFR kinase domain, a strategy employed by successful inhibitors like gefitinib and erlotinib.[4] The nitro group at the 6-position and the bromine atom are included to modulate electronic properties and explore new binding interactions, potentially enhancing potency or altering the selectivity profile.

Caption: EGFR signaling pathway and the point of inhibition.

Synthesis and Characterization

The synthesis of this compound is a straightforward and scalable process, predicated on established quinazoline chemistry. It involves a nucleophilic aromatic substitution reaction.

Caption: General workflow for synthesis and characterization.

Detailed Synthesis Protocol

Part A: Synthesis of 4-Chloro-6-nitroquinazoline [8][9][10]

-

Cyclization: A mixture of 2-amino-5-nitrobenzoic acid and an excess of formamide is heated at reflux (approx. 160 °C) for 4-6 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate (6-nitroquinazolin-4(3H)-one) is collected by filtration, washed with water, and dried.

-

Chlorination: The dried 6-nitroquinazolin-4(3H)-one is suspended in thionyl chloride (SOCl₂) with a catalytic amount of N,N-dimethylformamide (DMF). The mixture is heated to reflux (approx. 80 °C) for 2-3 hours until the solution becomes clear.

-

Purification: Excess thionyl chloride is removed under reduced pressure. The crude residue is triturated with cold diethyl ether to yield 4-chloro-6-nitroquinazoline as a solid, which is then filtered and dried.

Part B: Synthesis of this compound

-

Coupling: To a solution of 4-chloro-6-nitroquinazoline (1 equivalent) in isopropanol, add 3-bromoaniline (1.1 equivalents).

-

Reaction: The mixture is heated to reflux for 4-6 hours. The reaction is monitored by TLC for the disappearance of the starting material.

-

Isolation & Purification: As the reaction proceeds, the product precipitates out of the solution. The mixture is cooled, and the solid is collected by filtration. The crude product is washed with cold isopropanol and then diethyl ether. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or acetonitrile to yield the final compound.

Structural Characterization

The identity and purity of the synthesized compound must be rigorously confirmed using a suite of spectroscopic techniques.[11][12][13][14][15]

| Technique | Purpose | Expected Observations |

| ¹H NMR | Confirms proton environment and structural integrity. | Signals corresponding to the aromatic protons on both the quinazoline and bromophenyl rings, and the N-H proton. |

| ¹³C NMR | Confirms the carbon skeleton of the molecule. | Resonances for all unique carbon atoms in the structure. |

| Mass Spec (MS) | Confirms molecular weight and formula. | A molecular ion peak (M+) or protonated peak ([M+H]+) corresponding to the calculated molecular weight (C₁₄H₉BrN₄O₂ ≈ 357.15 g/mol ). |

| FT-IR | Identifies key functional groups. | Characteristic absorption bands for N-H stretching, C=N, C=C (aromatic), and N-O (nitro group) vibrations. |

Preclinical Evaluation: A Phased Approach

A hierarchical testing strategy is essential to efficiently evaluate the compound's potential. This workflow progresses from direct target engagement to cellular effects and finally to in vivo efficacy.

Caption: Hierarchical workflow for preclinical evaluation.

In Vitro Assays: Target and Cellular Activity

3.1.1 Biochemical EGFR Kinase Assay (ADP-Glo™ Protocol)

This assay directly measures the compound's ability to inhibit the enzymatic activity of recombinant human EGFR kinase.[16]

-

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) against EGFR.

-

Protocol:

-

Reagent Preparation: Prepare a serial dilution of this compound in DMSO, then further dilute in kinase assay buffer. Prepare recombinant EGFR enzyme, substrate (e.g., Poly(Glu, Tyr)), and ATP in kinase buffer.

-

Assay Plate Setup: Add 5 µL of the diluted compound or control (e.g., Gefitinib, Staurosporine) to the wells of a 96-well plate. Include "no inhibitor" and "no enzyme" controls.

-

Kinase Reaction: Initiate the reaction by adding a master mix containing EGFR enzyme and substrate, followed by the addition of ATP. The final reaction volume is typically 25 µL. Incubate at room temperature for 60 minutes.

-

Signal Detection: Stop the reaction by adding 25 µL of ADP-Glo™ Reagent to deplete unused ATP (40 min incubation). Add 50 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal (30 min incubation).

-

Data Acquisition: Measure luminescence using a plate reader.

-

Analysis: Subtract blank values, normalize the data to controls, and plot percent inhibition versus the logarithm of inhibitor concentration. Determine the IC₅₀ value using a four-parameter logistic curve fit.[17]

-

3.1.2 Cell Viability Assay (MTT Protocol)

This assay assesses the cytotoxic or cytostatic effect of the compound on cancer cell lines.[18][19][20]

-

Objective: To determine the IC₅₀ in EGFR-dependent cancer cell lines (e.g., A431, which overexpresses EGFR, or NCI-H1975, which has a resistant T790M mutation, for selectivity profiling).

-

Protocol:

-

Cell Plating: Seed cells (e.g., A431) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow attachment.

-

Compound Treatment: Treat cells with serial dilutions of the compound (and a positive control like Gefitinib) for 72 hours. Include vehicle-only (DMSO) wells as a negative control.

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[19]

-

Solubilization: Carefully aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by nonlinear regression analysis.

-

| Compound | EGFR Kinase IC₅₀ (nM) | A431 Cell Viability IC₅₀ (nM) | NCI-H1975 Cell Viability IC₅₀ (nM) |

| This compound | Hypothetical: 15 | Hypothetical: 85 | Hypothetical: >5000 |

| Gefitinib (Control) | 25 | 100 | >10000 |

| Table populated with hypothetical data for illustrative purposes. |

In Vivo Efficacy: Tumor Xenograft Model

Patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models are the gold standard for evaluating anti-tumor activity in a physiological context.[21][22][23][24][25]

-

Objective: To assess the ability of the compound to inhibit tumor growth in an immunodeficient mouse model.

-

Protocol:

-

Model Establishment: Subcutaneously implant A431 cells (5 x 10⁶ cells) mixed with Matrigel into the flank of immunodeficient mice (e.g., NOD/SCID or Athymic Nude).

-

Tumor Growth & Randomization: Allow tumors to grow to a palpable size (approx. 100-150 mm³). Randomize mice into treatment groups (e.g., Vehicle control, this compound at two dose levels, positive control).

-

Dosing: Administer the compound daily via a clinically relevant route, such as oral gavage (p.o.). The dosing will be informed by prior pharmacokinetic studies.[24]

-

Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor animal body weight and general health as indicators of toxicity.

-

Endpoint: Continue the study for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size limit.

-

Analysis: Plot the mean tumor volume for each group over time. Calculate the Tumor Growth Inhibition (TGI) percentage for each treatment group compared to the vehicle control.

-

Pharmacokinetic and ADME/Tox Profile

Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity is critical for any compound with therapeutic potential.[26][27][28][29]

| Parameter | In Vitro Assay | Rationale |

| Metabolic Stability | Incubation with liver microsomes (human, mouse). | Predicts the rate of metabolic clearance in the liver, a key determinant of a drug's half-life. |

| CYP450 Inhibition | Cytochrome P450 inhibition assay panel. | Assesses the potential for drug-drug interactions where the compound inhibits the metabolism of other drugs.[28] |

| Plasma Protein Binding | Equilibrium dialysis. | Determines the fraction of the compound bound to plasma proteins; only the unbound fraction is pharmacologically active. |

| Permeability | PAMPA or Caco-2 cell assay. | Predicts intestinal absorption and potential to cross the blood-brain barrier. |

| Aqueous Solubility | Kinetic or thermodynamic solubility assay. | Crucial for absorption and formulation development. |

| A summary of key in vitro ADME assays.[30][31][32][33][34] |

Conclusion and Future Directions

This compound represents a rationally designed molecule targeting a clinically validated oncogene. The technical guide provided herein outlines a robust, logical, and industry-standard pathway for its comprehensive preclinical evaluation. The initial steps involve confirming its synthesis and structure, followed by rigorous in vitro testing to establish on-target potency and cellular activity. Promising in vitro data would justify advancing the compound to in vivo xenograft models to demonstrate anti-tumor efficacy. Concurrently, profiling its ADME and pharmacokinetic properties is essential to build a complete picture of its drug-like potential. Future work could involve testing against a panel of EGFR mutants to map its resistance profile and exploring combination therapies to overcome potential resistance mechanisms.

References

-

Groenland, S. L., et al. (2021). Kinase inhibitor pharmacokinetics: comprehensive summary and roadmap for addressing inter-individual variability in exposure. Expert Opinion on Drug Metabolism & Toxicology. [Link]

-

Wee, P., & Wang, Z. (2017). EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. Cancers. [Link]

-

Paz-Ares, L., et al. (2017). Epidermal growth factor receptor first generation tyrosine-kinase inhibitors. Annals of Cancer Research and Therapy. [Link]

-

Khan, Z., et al. (2023). Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023?. Frontiers in Cell and Developmental Biology. [Link]

-

Scaltriti, M., & Baselga, J. (2006). The Epidermal Growth Factor Receptor Pathway: A Model for Targeted Therapy. Clinical Cancer Research. [Link]

-

Lin, C., et al. (2017). Retrospective analysis of Gefitinib and Erlotinib in EGFR-mutated non-small-cell lung cancer patients. Journal of Cancer. [Link]

-

Yadav, V., et al. (2016). Targeting the EGFR signaling pathway in cancer therapy. Current Medicinal Chemistry. [Link]

-

Lo, H. W. (2010). EGFR signaling pathway in breast cancers: from traditional signal transduction to direct nuclear translocalization. Breast Cancer Research and Treatment. [Link]

-

He, J., et al. (2021). Comparison of first-generation EGFR-TKIs (gefitinib, erlotinib, and icotinib) as adjuvant therapy in resected NSCLC patients with sensitive EGFR mutations. Translational Lung Cancer Research. [Link]

-

Lee, C. K., et al. (2017). Gefitinib or Erlotinib vs Chemotherapy for EGFR Mutation-Positive Lung Cancer: Individual Patient Data Meta-Analysis of Overall Survival. Journal of the National Cancer Institute. [Link]

-

van der Vorst, M. M. F., et al. (2021). Therapeutic drug monitoring of small molecule kinase inhibitors in oncology in a real-world cohort study: does age matter?. British Journal of Clinical Pharmacology. [Link]

-

He, J., et al. (2021). Comparison of first-generation EGFR-TKIs (gefitinib, erlotinib, and icotinib) as adjuvant therapy in resected NSCLC patients with sensitive EGFR mutations. PubMed. [Link]

- Google Patents. (2012). CN102702115A - Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline.

-

O'Brien, A. M., et al. (2014). In vivo and in vitro generation and characterisation of EGFR-TKI resistance in patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models of NSCLC with activating EGFR mutations. AACR Journals. [Link]

-

Di Paolo, A., et al. (2019). Tyrosine kinase inhibitors: the role of pharmacokinetics and pharmacogenetics. Expert Opinion on Drug Metabolism & Toxicology. [Link]

-

Crystal, A. S., et al. (2014). Three patient-derived EGFR-mutant xenograft models show MET dependency. Science Translational Medicine. [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

-

Roskoski, R. Jr. (2014). The ErbB/HER family of protein-tyrosine kinases and cancer. Pharmacological Research. [Link]

-

Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. [Link]

-

Reaction Biology. (n.d.). EGFR Assays & Drug Discovery Services. Reaction Biology. [Link]

-

Cranston, A., et al. (2013). Patient-derived xenograft models reveal a subset of clinically relevant squamous non-small cell lung cancers that respond to targeted EGFR inhibition. AACR Journals. [Link]

-

ResearchGate. (2016). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. ResearchGate. [Link]

-

Onishi, T., et al. (2020). Patient-derived xenograft models of non-small cell lung cancer for evaluating targeted drug sensitivity and resistance. Cancer Science. [Link]

-

Sahoo, B., et al. (2016). Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads. Bioconjugate Chemistry. [Link]

-

ResearchGate. (2014). Clinical pharmacokinetics of small molecule tyrosine kinase inhibitors. ResearchGate. [Link]

-

van Eijkelenburg, N. K. A., et al. (2021). Pharmacokinetic Targets for Therapeutic Drug Monitoring of Small Molecule Kinase Inhibitors in Pediatric Oncology. Clinical Pharmacokinetics. [Link]

-

Oriental Journal of Chemistry. (2024). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. Oriental Journal of Chemistry. [Link]

-

ResearchGate. (2019). In silico Adme-Tox Profiling of 4-(3H)-Quinazolinone Analogue. ResearchGate. [Link]

-

MDPI. (2022). Novel Quinazolinone–Isoxazoline Hybrids: Synthesis, Spectroscopic Characterization, and DFT Mechanistic Study. Molecules. [Link]

-

Semantic Scholar. (n.d.). Design, Synthesis, Molecular Docking, ADME/Tox Predictions and DFT Study of Quinazolinone-1,2,4-Triazole Analogues as Promising Antimicrobial Agents. Semantic Scholar. [Link]

-

National Center for Biotechnology Information. (2022). Biological Evaluation, Molecular Docking Analyses, and ADME Profiling of Certain New Quinazolinones as Anti-colorectal Agents. Molecules. [Link]

-

Karbala Journal of Pharmaceutical Sciences. (2025). Design, ADME, In silico studies of Quinazoline-based Derivatives as New EGFR Tyrosine Kinase Inhibitors for Anticancer Therapy. Karbala Journal of Pharmaceutical Sciences. [Link]

-

National Center for Biotechnology Information. (2019). Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. Cancers. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Epidermal growth factor receptor (EGFR) signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Epidermal growth factor receptor first generation tyrosine-kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Retrospective analysis of Gefitinib and Erlotinib in EGFR-mutated non-small-cell lung cancer patients [lungdiseasesjournal.com]

- 6. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. jk-sci.com [jk-sci.com]

- 10. chemimpex.com [chemimpex.com]

- 11. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. mdpi.com [mdpi.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. promega.com [promega.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. atcc.org [atcc.org]

- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. creative-diagnostics.com [creative-diagnostics.com]

- 21. aacrjournals.org [aacrjournals.org]

- 22. researchgate.net [researchgate.net]

- 23. aacrjournals.org [aacrjournals.org]

- 24. Patient‐derived xenograft models of non‐small cell lung cancer for evaluating targeted drug sensitivity and resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 25. pdf.benchchem.com [pdf.benchchem.com]

- 26. Kinase inhibitor pharmacokinetics: comprehensive summary and roadmap for addressing inter-individual variability in exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Therapeutic drug monitoring of small molecule kinase inhibitors in oncology in a real‐world cohort study: does age matter? - PMC [pmc.ncbi.nlm.nih.gov]

- 28. tandfonline.com [tandfonline.com]

- 29. researchgate.net [researchgate.net]

- 30. pdf.benchchem.com [pdf.benchchem.com]

- 31. researchgate.net [researchgate.net]

- 32. Design, Synthesis, Molecular Docking, ADME/Tox Predictions and DFT Study of Quinazolinone-1,2,4-Triazole Analogues as Promising Antimicrobial Agents | Semantic Scholar [semanticscholar.org]

- 33. Biological Evaluation, Molecular Docking Analyses, and ADME Profiling of Certain New Quinazolinones as Anti-colorectal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 34. journals.uokerbala.edu.iq [journals.uokerbala.edu.iq]

The Alchemical Blueprint of a Privileged Scaffold: A Technical Guide to the Physicochemical Properties of Substituted Quinazolines

For Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond the Core - Understanding the Physicochemical Nuances of a Versatile Pharmacophore

The quinazoline scaffold, a bicyclic aromatic heterocycle, stands as a testament to the power of privileged structures in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, leading to the development of blockbuster therapies in oncology and beyond.[1][2] However, the journey from a promising hit compound to a clinically effective drug is paved not just with potent biological activity, but with a deep understanding and meticulous optimization of its physicochemical properties. These properties—solubility, lipophilicity, ionization state (pKa), and solid-state characteristics—govern a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, ultimately dictating its fate in the body and its therapeutic potential.

This technical guide eschews a conventional, rigid template. Instead, it is structured to provide a holistic and practical understanding of the critical physicochemical properties of substituted quinazolines. As a Senior Application Scientist, my aim is to not only present established methods and data but to illuminate the causality behind experimental choices and to ground these concepts in real-world examples. We will delve into the "why" behind the "how," offering insights that are both scientifically rigorous and field-proven. Every protocol is presented as a self-validating system, emphasizing the importance of robust and reproducible data generation. This guide is designed to be a living document for the bench scientist and the drug development professional alike, a veritable blueprint for unlocking the full potential of the quinazoline scaffold.

I. The Foundational Pillars: Key Physicochemical Properties and Their Interplay

The biological activity of a quinazoline derivative is inextricably linked to its physicochemical characteristics. These properties are not independent variables but exist in a delicate interplay, where a change in one can profoundly impact the others and, consequently, the overall drug-likeness of the molecule.

A. Lipophilicity (LogP/LogD): The Passport to Biological Membranes

Lipophilicity, the affinity of a molecule for a lipid-rich environment, is arguably one of the most critical physicochemical parameters in drug design. It governs a compound's ability to cross biological membranes, its binding to plasma proteins, and its potential for off-target toxicities. The octanol-water partition coefficient (LogP for non-ionizable compounds) and distribution coefficient (LogD for ionizable compounds at a specific pH) are the standard measures of lipophilicity.

For quinazoline derivatives, which are often basic, LogD at physiological pH (7.4) is the more relevant parameter. A LogD value in the optimal range of 1-3 is often targeted for oral drug candidates to ensure a balance between membrane permeability and aqueous solubility.

The lipophilicity of a quinazoline derivative can be finely tuned by the nature and position of its substituents.

-

Halogens: The introduction of halogen atoms (F, Cl, Br, I) generally increases lipophilicity. For instance, the 3-chloro-4-fluoroanilino group at the 4-position of many EGFR inhibitors like gefitinib and afatinib contributes significantly to their lipophilic character and binding to the hydrophobic pocket of the kinase.[3]

-

Alkyl and Aryl Groups: The addition of alkyl or aryl substituents, particularly at the 2- and 4-positions, enhances lipophilicity.

-

Polar Functional Groups: Incorporating polar groups, such as hydroxyl (-OH), carboxyl (-COOH), or amino (-NH2) groups, will decrease lipophilicity and increase aqueous solubility. The morpholino group in gefitinib, for example, helps to mitigate the high lipophilicity of the rest of the molecule.[4]

The shake-flask method remains the "gold standard" for its accuracy and reliability in determining LogP/LogD values.[5][6]

Protocol: Shake-Flask Method for LogD7.4 Determination

-

Preparation of Pre-saturated Solvents: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 and n-octanol. Vigorously mix equal volumes of the two solvents for a sufficient time to ensure mutual saturation. Allow the phases to separate completely.

-

Sample Preparation: Prepare a stock solution of the test quinazoline compound in a suitable solvent (e.g., DMSO). The final concentration in the assay should be such that it is detectable in both phases and does not exceed its solubility limit in either phase.

-

Partitioning: In a suitable vessel, add a precise volume of the pre-saturated n-octanol and pre-saturated PBS (pH 7.4). Add a small aliquot of the compound's stock solution.

-

Equilibration: Seal the vessel and shake it at a constant temperature for a predetermined period (e.g., 24 hours) to allow for complete partitioning equilibrium.

-

Phase Separation: Centrifuge the vessel to ensure a clean separation of the aqueous and n-octanol phases.

-

Quantification: Carefully withdraw an aliquot from each phase and determine the concentration of the compound using a suitable analytical method, such as HPLC-UV or LC-MS/MS.

-

Calculation: The LogD7.4 is calculated using the following formula: LogD7.4 = log10 ( [Concentration in n-octanol] / [Concentration in aqueous phase] )

Causality in Method Selection: While the shake-flask method is highly accurate, it is low-throughput. In early discovery phases, higher-throughput methods like reversed-phase HPLC can be used to estimate LogP values for a large number of compounds by correlating their retention times with those of standards with known LogP values.

Diagram: Workflow for Shake-Flask LogD Determination

Caption: A typical workflow for determining LogD using the shake-flask method.

B. Aqueous Solubility: The Gateway to Absorption

A drug must be in solution to be absorbed. Poor aqueous solubility is a major hurdle in drug development, leading to low bioavailability and formulation challenges. For quinazoline derivatives, which are often crystalline solids with high melting points, solubility can be a significant issue.

The factors influencing solubility are multifaceted and often inversely related to those that increase lipophilicity.

-

Polar Groups and Ionizable Centers: The introduction of polar, ionizable groups is a key strategy to enhance solubility. The basic nitrogen atoms in the quinazoline ring system can be protonated at physiological pH, increasing aqueous solubility. The pKa of the compound will determine the extent of ionization.

-